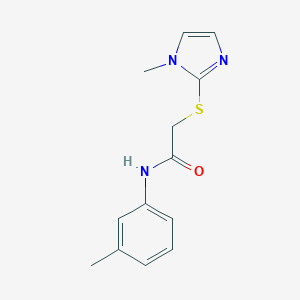![molecular formula C23H20N2OS B304310 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating certain pathways involved in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone include its ability to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone in lab experiments is its ability to modulate multiple signaling pathways, making it useful for studying various physiological processes. However, one limitation is its potential toxicity, which requires careful dosing and monitoring in experiments.
Orientations Futures
There are several future directions for the study of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular health. Additionally, further research is needed to optimize its synthesis and dosing for use in scientific research.
In conclusion, (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone is a promising compound for scientific research due to its various biochemical and physiological effects. Its ability to modulate multiple signaling pathways makes it useful for studying various physiological processes. However, its potential toxicity requires careful dosing and monitoring in experiments. Further research is needed to investigate its potential use in the treatment of neurodegenerative diseases and other physiological processes.
Méthodes De Synthèse
The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone involves several steps. The starting materials include 2-acetylthiophene, 2,6-dimethylpyridine-3,5-dicarboxylic acid, and biphenyl-4-carbaldehyde. The reaction involves the condensation of these starting materials in the presence of a base and a catalyst, followed by several purification steps to obtain the final product.
Applications De Recherche Scientifique
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone |
|---|---|
Formule moléculaire |
C23H20N2OS |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C23H20N2OS/c1-13-14(2)19-20(24)22(27-23(19)25-15(13)3)21(26)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,24H2,1-3H3 |
Clé InChI |
BUUJNWIOMQZERM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=C1C)C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N)C |
SMILES canonique |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





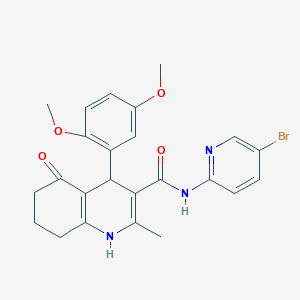
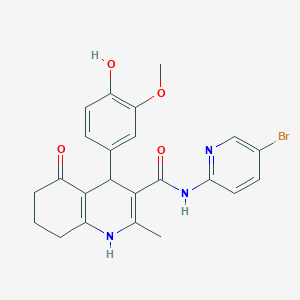


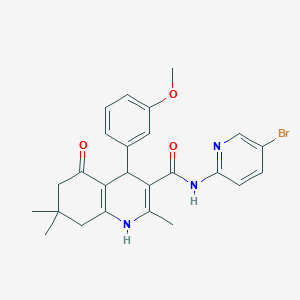

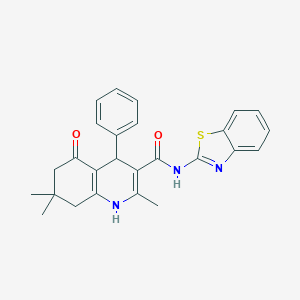

![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
